Barbexaclone - 4388-82-3

Barbexaclone

Catalog Number: EVT-260933
CAS Number: 4388-82-3
Molecular Formula: C22H33N3O3
Molecular Weight: 387.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Barbexaclone, a salt compound of propylhexedrine and phenobarbital, is a potent antiepileptic. By weight, barbexaclone is 40% propylhexedrine and 60% phenobarbital. While barbexaclone has sedative properties, propylhexedrine has psychostimulant properties intended to offset these sedative effects. Pharmacokinetic studies have demonstrated that the pharmacokinetics of phenobarbital given as barbexaclone are not affected by propylhexedrine. Several reports from Spanish and Italian literature suggest that barbexaclone is at least as effective as phenobarbital in adults and children, while being better tolerated and having less sedative properties. These reports were conducted in a small series of patients in the 1970s and 1980s, and have yet to be confirmed by larger controlled trials. Despite the lack of controlled trials, barbexaclone was used widely in Turkey until it was discontinued in 2009. Barbexaclone exists in 25mg and 100mg tablets. 100mg of barbexaclone is equivalent to 60mg of phenobarbital. With this difference in potency in mind, other pharmacokinetic considerations such as dose titration, daily dosing, and optimal plasma concentration can be considered the same as for the equivalent amount of phenobarbital. There has been a case of barbexaclone abuse due to the amphetamine like properties of propylhexedrine, although the comparative abuse potential is much lower than amphetamine.
Source and Classification

Barbexaclone falls under the category of organic compounds known as barbituric acid derivatives. These compounds are characterized by a perhydropyrimidine ring structure that is substituted at specific carbon positions by oxo groups. The compound is classified as a small molecule and is primarily used in experimental settings for its therapeutic effects .

Synthesis Analysis

Methods and Technical Details

The synthesis of barbexaclone involves several steps that utilize high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the identification of metabolites. The process typically begins with the preparation of reaction mixtures containing the necessary precursors, followed by purification steps to isolate the desired compound.

Sample preparation often includes adding methanol to biological samples such as blood or urine, which are then vortexed and centrifuged to separate the supernatant for analysis. Techniques such as nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure of synthesized compounds, utilizing deuterated solvents for accurate readings .

Molecular Structure Analysis

Structure and Data

Barbexaclone's molecular formula is C22H33N3O3C_{22}H_{33}N_{3}O_{3}, with an average molecular weight of approximately 387.524 g/mol. The compound features a complex structure typical of barbituric acid derivatives, which includes multiple functional groups contributing to its pharmacological activity .

Structural Characteristics

  • Molecular Formula: C22H33N3O3C_{22}H_{33}N_{3}O_{3}
  • Molecular Weight: 387.524 g/mol
  • Functional Groups: Includes sulfonamide and carbamate functionalities, which are critical for its biological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Barbexaclone undergoes various chemical reactions that can alter its pharmacological properties. Notably, potential transformations include hydroxylation, N-oxidation, methylation, acetylation, and sulfonation. These reactions can be monitored using mass spectrometry techniques to identify resulting metabolites and their respective concentrations in biological matrices .

Mechanism of Action

Process and Data

The mechanism of action of barbexaclone is primarily attributed to its components—propylhexedrine and phenobarbital. Phenobarbital acts as a central nervous system depressant by enhancing the inhibitory effects of gamma-aminobutyric acid (GABA), while propylhexedrine provides a counteracting stimulant effect. This dual action may contribute to improved tolerance among patients compared to traditional barbiturates alone .

Physical and Chemical Properties Analysis

Physical Properties

  • State: Solid
  • Solubility: Water solubility is approximately 0.276 mg/mL.
  • Melting Point: Ranges between 187–191 °C.

Chemical Properties

  • LogP (Partition Coefficient): Approximately 1.4, indicating moderate lipophilicity.
  • pKa: The strongest acidic pKa is around 7.14, suggesting it can exist in both protonated and deprotonated forms depending on pH conditions.
  • Hydrogen Bonding: Contains three hydrogen bond acceptors and two hydrogen bond donors, influencing its interaction with biological targets .
Applications

Barbexaclone has been primarily studied for its potential use in treating epilepsy due to its anticonvulsant properties. Research indicates that it may be at least as effective as phenobarbital while being better tolerated with fewer sedative effects, making it a promising alternative in clinical settings for both adults and children . Additionally, ongoing studies are exploring its efficacy in various neurological conditions where traditional treatments may fall short.

Historical Context and Development of Barbexaclone

Origins of Dual-Component Antiepileptic Design

Barbexaclone (C₂₂H₃₃N₃O₃) emerged from mid-20th century efforts to mitigate sedation caused by barbiturate-based epilepsy treatments. This compound innovatively combined phenobarbital (60% by weight), a potent barbiturate anticonvulsant, with levopropylhexedrine (40%), a psychostimulant derivative of propylhexedrine. The design rationale centered on counterbalancing phenobarbital's central nervous system depression with the stimulant properties of levopropylhexedrine, aiming to preserve therapeutic efficacy while improving tolerability. Early developers theorized that the sympathomimetic agent would enhance norepinephrine release, reducing drowsiness without compromising seizure control. This salt formation approach—a chemical synthesis rather than physical mixture—represented a novel pharmaceutical strategy for epilepsy management during that era [1] [6].

Chronology of Clinical Adoption and Global Utilization Patterns

Barbexaclone was first introduced in 1965 under the brand name Maliasin, gaining significant traction in Southern European and later Turkish markets. By the 1970s, it was widely prescribed in Italy, Spain, and Turkey as a first-line treatment for grand mal epilepsy. Its adoption followed regional patterns:

Table 1: Global Utilization Patterns of Barbexaclone (1965-2009)

RegionPeak Usage PeriodPrescription ContextFormulations
Italy1970s-1980sFirst-line monotherapy25mg, 100mg tablets
Turkey1990s-2009Primary refractory epilepsy100mg tablets
BrazilLimited (Anvisa-listed)Adjunct therapyUnspecified
Other EEAMinimalExperimental settingsNot commercialized

Clinical practices recognized 100mg barbexaclone as pharmacologically equivalent to 60mg phenobarbital. However, its use remained geographically confined due to regulatory variations and lack of adoption in North American or broader European guidelines [1] [7] [6].

Discontinuation Dynamics: Market Withdrawal in Turkey (2009)

Turkey's abrupt discontinuation of barbexaclone in 2009 created a therapeutic crisis. As the last major market using it as a primary antiepileptic, withdrawal stemmed from manufacturing termination rather than regulatory safety action. This left approximately 37.7% of previously seizure-free patients without guaranteed access. Clinicians faced complex transition challenges:

  • Patients held variable drug reserves (weeks to months), necessitating individualized withdrawal timelines
  • Levetiracetam became the predominant replacement, increasing treatment costs 8-10 fold
  • Seizure freedom rates declined to 32.2% during transition due to pharmacokinetic mismatches
  • No standardized protocols existed for converting long-term users to alternatives

The withdrawal exposed systemic vulnerabilities in managing orphaned antiepileptics, particularly where generics dominated treatment ecosystems [3] [10].

Legacy of Unconfirmed Efficacy Claims from Early European Studies (1970s–1980s)

Early clinical reports from Portuguese and Italian studies made influential yet methodologically limited claims about barbexaclone's superiority:

Table 2: Analysis of Key Historical Efficacy Studies

Study (Year)DesignPatient CohortClaimed EfficacyMethodological Limitations
Barbosa (1978)Observational70 patients (52 children)96% seizure-free at 18 monthsNo control group, unblinded assessment [2]
Arq Neuropsiquiatr (1980)Plasma monitoring20 patients89% seizure controlSmall sample, short follow-up [2]
Visintini (1981)Case series142 adults"Equivalent to phenobarbital with less sedation"Subjective sedation metrics [10]

These studies propagated three persistent narratives:

  • Enhanced tolerability due to reduced sedation versus phenobarbital
  • Equivalent or superior efficacy in grand mal seizure control
  • Unique pharmacokinetic synergy between components

However, no controlled trials ever validated these claims. A 2004 systematic review noted these studies lacked randomization, blinding, or comparative design, rendering efficacy "promising but unconfirmed" [1] [6] [7]. The compound's disappearance precluded modern validation, leaving its legacy as a conceptually innovative but evidentially incomplete therapeutic approach.

Properties

CAS Number

4388-82-3

Product Name

Barbexaclone

IUPAC Name

(2S)-1-cyclohexyl-N-methylpropan-2-amine;5-ethyl-5-phenyl-1,3-diazinane-2,4,6-trione

Molecular Formula

C22H33N3O3

Molecular Weight

387.5 g/mol

InChI

InChI=1S/C12H12N2O3.C10H21N/c1-2-12(8-6-4-3-5-7-8)9(15)13-11(17)14-10(12)16;1-9(11-2)8-10-6-4-3-5-7-10/h3-7H,2H2,1H3,(H2,13,14,15,16,17);9-11H,3-8H2,1-2H3/t;9-/m.0/s1

InChI Key

MJCBWPMBFCUHBP-NPULLEENSA-N

SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Solubility

Soluble in DMSO

Synonyms

arbexaclone
CHP phenobarbital
Maliasin
phenobarbital propylhexedrine salt

Canonical SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.CC(CC1CCCCC1)NC

Isomeric SMILES

CCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2.C[C@@H](CC1CCCCC1)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.